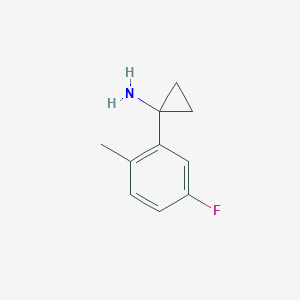
1-(2,3-Difluorophenyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Difluorophenyl)cyclopropanamine is an organic compound with the molecular formula C9H9F2N. It is a cyclopropane derivative where the cyclopropane ring is substituted with a 2,3-difluorophenyl group and an amine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of camphor sulfonium ylide with acrylonitrile to form a cyclopropyl nitrile intermediate, which is then hydrolyzed and subjected to Hofmann degradation to yield the target compound . The reaction conditions often include the use of solvents like toluene and catalysts such as copper iodide, with temperatures maintained around 10-12°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective starting materials, high-yield reactions, and efficient purification processes to ensure the compound’s quality and stability .
化学反応の分析
Types of Reactions
1-(2,3-Difluorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce primary amines .
科学的研究の応用
1-(2,3-Difluorophenyl)cyclopropanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1-(2,3-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate that can be further modified to produce active pharmaceutical ingredients. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity .
類似化合物との比較
Similar Compounds
1-(3,4-Difluorophenyl)cyclopropanamine: Similar structure but with different fluorine substitution pattern.
1-(2,4-Difluorophenyl)cyclopropanamine: Another isomer with distinct properties.
1-(2,3-Dichlorophenyl)cyclopropanamine: Chlorine-substituted analogue with different reactivity.
Uniqueness
1-(2,3-Difluorophenyl)cyclopropanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C9H9F2N |
|---|---|
分子量 |
169.17 g/mol |
IUPAC名 |
1-(2,3-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3H,4-5,12H2 |
InChIキー |
FOKPCNODRMAGMR-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=C(C(=CC=C2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,2-difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743747.png)
![N-[(4-fluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743748.png)
![3-methoxy-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743752.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine](/img/structure/B11743758.png)
![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743764.png)
![1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743770.png)
![{[1-(4-Chlorophenyl)ethylidene]amino}urea](/img/structure/B11743771.png)
amine](/img/structure/B11743776.png)

![4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11743789.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743799.png)


